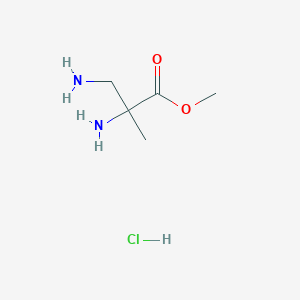
6-Methyl-2-methylaminonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-methylaminonicotinonitrile is a chemical compound with the molecular formula C8H9N3 It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Methyl-2-methylaminonicotinonitrile typically involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to form 6-methylnicotinic acid ester. This ester is then reacted with N-methylpyrrolidone, an inorganic base, and an organic solvent at 100-130°C to form 1-methyl-3-(6-methyl-nicotinyl)-2-pyrrolidone salt. Finally, this salt is treated with an acidic solvent and a reducing agent to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-methylaminonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitriles, amines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
6-Methyl-2-methylaminonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-methylaminonicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-2-anilinonicotinonitrile
- 4,6-Dimethyl-2-arylaminonicotinonitrile
- 2-(Methylamino)nicotinonitrile
Uniqueness
6-Methyl-2-methylaminonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
6-methyl-2-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7(5-9)8(10-2)11-6/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
BQWASTROVSTSJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C#N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)













